molecular formula C12H8Na2O6S4 B12665223 Disodium 3,3'-dithiobis(benzenesulphonate) CAS No. 27738-87-0

Disodium 3,3'-dithiobis(benzenesulphonate)

Cat. No.: B12665223
CAS No.: 27738-87-0
M. Wt: 422.4 g/mol
InChI Key: INBXJOCVGSWJRR-UHFFFAOYSA-L
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Description

Historical Context of Disulfide Sulfonates in Chemical Research

The study of compounds containing disulfide bonds (R-S-S-R') has a rich history, particularly in the field of biochemistry. In the mid-20th century, research by scientists like Anfinsen on bovine pancreatic ribonuclease demonstrated the critical role of disulfide bridges in stabilizing the three-dimensional structure of proteins. nih.govyoutube.com These bonds, formed by the oxidation of thiol groups from cysteine residues, are crucial for the biological activity of many proteins. nih.govwikipedia.org

The synthesis of organosulfur compounds, including sulfonates, also has a long history. For instance, methods for preparing compounds like 1,3-propanedisulfonic acid disodium (B8443419) salt have been known since the 1930s. google.com Early synthetic routes, such as the reaction of 1,3-dibromopropane (B121459) with sodium sulfite, often faced significant challenges, including low yields and complex purification procedures involving the use of various metal salts to remove inorganic byproducts. google.com Over the decades, research has focused on developing more efficient and scalable synthetic methods for this class of compounds. The development of thiol-disulfide exchange reactions has been a pivotal area of study, enabling the controlled formation and rearrangement of disulfide bonds. nih.govwikipedia.org

Contemporary Significance of Disodium 3,3'-Dithiobis(benzenesulphonate) in Advanced Chemical Systems

In modern chemical applications, Disodium 3,3'-dithiobis(benzenesulphonate) holds particular significance in the field of electroplating. It is primarily used as a brightening agent in acid copper plating baths. smolecule.com Its function is to improve the quality of the deposited copper layer, resulting in a brighter and more uniform finish. smolecule.com

The effectiveness of this compound in electroplating stems from its molecular structure. The disulfide bond and the sulfonate groups allow it to form stable complexes with copper ions in the plating solution. smolecule.com This complexation influences the deposition process, controlling the crystal growth of the copper and leading to a finer, more reflective surface. It often works in conjunction with other additives and surfactants in the plating formulation to achieve optimal performance. smolecule.com

Beyond electroplating, Disodium 3,3'-dithiobis(benzenesulphonate) serves as an intermediate in the synthesis of various organic chemicals and is utilized in biochemical research, particularly in studies involving redox reactions and thiol chemistry. smolecule.com Its unique properties distinguish it from other dithiobis compounds that may not offer the same performance as a brightener in copper plating. smolecule.com

Scope and Research Objectives Pertaining to Disodium 3,3'-Dithiobis(benzenesulphonate)

Current research on Disodium 3,3'-dithiobis(benzenesulphonate) is largely driven by the need for more efficient, cost-effective, and environmentally benign manufacturing processes. Key research objectives include the optimization of synthetic methodologies to maximize yield and minimize impurities. smolecule.com

A significant focus is on the adoption of "green chemistry" principles. For example, studies have investigated the use of hydrogen peroxide as a clean oxidant for the formation of the disulfide bond, which offers a more environmentally friendly alternative to other oxidizing agents. smolecule.com The precise control of reaction conditions, such as pH, has been shown to be critical in achieving high-purity products. smolecule.com

Further research aims to deepen the understanding of its behavior in complex chemical systems. This includes detailed studies of its interactions with metal ions and other additives in electroplating solutions to further enhance the quality of metal deposition. smolecule.com The synthesis of this compound can be approached through several pathways, including the sulfonation of dithiobis compounds, oxidative coupling of thiols, or the direct reaction of benzenesulfonyl chloride with sodium sulfite. smolecule.com Each method presents different advantages and challenges, and ongoing research seeks to refine these processes for industrial-scale production. smolecule.com

Properties

CAS No.

27738-87-0

Molecular Formula

C12H8Na2O6S4

Molecular Weight

422.4 g/mol

IUPAC Name

disodium;3-[(3-sulfonatophenyl)disulfanyl]benzenesulfonate

InChI

InChI=1S/C12H10O6S4.2Na/c13-21(14,15)11-5-1-3-9(7-11)19-20-10-4-2-6-12(8-10)22(16,17)18;;/h1-8H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2

InChI Key

INBXJOCVGSWJRR-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])SSC2=CC(=CC=C2)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Disodium 3,3 Dithiobis Benzenesulphonate

Established Synthetic Pathways for Aromatic Disulfide Sulfonates

Historically, the synthesis of aromatic disulfide sulfonates has been approached from several core strategies. A common and well-established method involves the oxidation of the corresponding aromatic thiophenol. google.com However, this pathway can be economically challenging for large-scale production, particularly when using substituted thiophenols which can be expensive raw materials. google.com

Another significant pathway begins with aromatic sulfonyl chlorides. google.com These precursors can undergo reduction to form the disulfide linkage. This process can be achieved directly or, more commonly, through a two-step process involving an intermediate. google.com Specifically, the aromatic sulfonyl chloride is first reduced to an aromatic sulfinate, which then undergoes further reaction to yield the final aromatic disulfide. google.com This multi-step approach allows for greater control over the reaction and purification of intermediates.

Substitution reactions using disulfur (B1233692) dichloride with an aromatic compound have also been explored, though this method can present challenges in controlling selectivity and by-product formation. google.com The choice of a specific pathway is often dictated by the availability and cost of starting materials, desired purity levels, and the scale of production.

Novel Approaches to the Synthesis of Disodium (B8443419) 3,3'-Dithiobis(benzenesulphonate)

Recent advancements in chemical synthesis have focused on developing more efficient, cost-effective, and environmentally benign methods for producing aromatic disulfides.

The integration of green chemistry principles is a major focus in modern synthetic chemistry to reduce environmental impact. jddhs.commdpi.com For the synthesis of disulfide compounds, this often involves the use of cleaner and safer reagents. A notable example is the use of hydrogen peroxide as an oxidizing agent for the coupling of aromatic thiols. google.com Hydrogen peroxide is considered a green oxidant because its primary byproduct is water, avoiding the formation of toxic metal wastes associated with some traditional oxidizing agents. google.come3s-conferences.org

Furthermore, the replacement of traditional organic solvents with water simplifies processing and reduces volatile organic compound (VOC) emissions. e3s-conferences.org The development of catalytic systems that can operate efficiently in aqueous media or even under solvent-free conditions represents a significant step towards more sustainable synthesis. mdpi.com Methodologies that proceed in a one-pot fashion, thereby reducing the need for intermediate isolation, work-ups, and purification steps, contribute to a lower process mass intensity (PMI) and align with the goals of waste prevention and atom economy. e3s-conferences.orgunibo.it

Maximizing yield and ensuring high purity are critical for industrial applications. One advanced technique involves the use of a catalytic system, such as an iodine derivative, in the reaction pathway starting from aromatic sulfonyl chloride. google.com This catalytic approach not only utilizes inexpensive starting materials but also provides a mechanism for improving product purity by facilitating the re-oxidation of thiophenol impurities that may form during the reduction process. google.com

Optimizing reaction conditions is another key strategy. For the oxidation of thiols to disulfides, controlling parameters such as temperature and solvent can significantly enhance reaction rates and yields. nih.gov For instance, heating reaction mixtures can drive the oxidation process to completion. nih.gov

Post-synthesis purification is crucial for achieving high-purity disodium 3,3'-dithiobis(benzenesulphonate). The final product is typically a water-soluble salt, which allows for purification via crystallization or recrystallization from aqueous solutions. This process involves concentrating the reaction solution and cooling it to induce the formation of crystals, which are then collected by filtration. Multiple recrystallization steps can be performed to remove residual impurities, ensuring the final product meets stringent quality standards.

Table 1: Comparison of Oxidizing Agents in Aromatic Disulfide Synthesis This table is generated based on findings from multiple sources to compare different oxidation methods.

Oxidizing Agent/SystemKey AdvantagesPotential DrawbacksRelevant Findings
Hydrogen Peroxide (H₂O₂)Environmentally benign (byproduct is water), readily available.May require a catalyst for efficient reaction with some substrates.Used with sodium iodide in a reactor to synthesize aromatic disulfide compounds from aromatic thiols. google.com
Iodine (I₂) Derivative CatalystEconomically advantageous, allows for recovery of the catalyst, can improve purity.Requires a catalytic amount of iodine, which may need to be sourced and handled.Used in a process starting from aromatic sulfonyl chloride to secure industrially favorable conditions and maximize purity. google.com
Metal Oxidizing AgentsEffective for certain transformations.Can lead to contamination from metal oxide wastes, posing environmental and disposal challenges.Synthetic methods using metal oxidants suffer from problems associated with contamination and waste treatment. google.com

Precursor Reactivity and Intermediate Characterization in Disodium 3,3'-Dithiobis(benzenesulphonate) Formation

The synthesis of disodium 3,3'-dithiobis(benzenesulphonate) relies on the specific reactivity of its precursors and the formation of stable intermediates.

The primary precursors can be broadly categorized based on the chosen synthetic route. A key precursor is 3-mercaptoprobenzenesulfonic acid or a similar aromatic thiol, which can be directly oxidized to form the disulfide bond. Alternatively, an aromatic sulfonyl chloride serves as a robust starting material. google.com Its reactivity lies in its susceptibility to reduction. This reduction is carefully controlled to first produce an aromatic sulfinate as a key intermediate. google.com This sulfinate is more reactive towards the final disulfide formation under specific conditions.

The direct intermediate preceding the final product is 3,3'-dithiobis(benzenesulfonic acid). This acidic form is generated either through the oxidation of a sulfonated thiol or the sulfonation of a pre-formed disulfide core. The final step is a simple acid-base neutralization with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, to yield the target disodium salt.

Characterization of intermediates and the final product is essential to confirm the structure and purity. Standard analytical techniques are employed, including Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the proton and carbon framework, and mass spectrometry to confirm the molecular weight and fragmentation pattern. mdpi.com

Table 2: Overview of Synthetic Precursors for Aromatic Disulfide Sulfonates This table summarizes common starting materials and their corresponding reaction pathways.

PrecursorAssociated Synthetic PathwayKey Intermediate(s)
Aromatic Thiophenol (e.g., 3-mercaptoprobenzenesulfonic acid)Oxidative CouplingThiyl radical or sulfenyl species
Aromatic Sulfonyl ChlorideReductionAromatic Sulfinate google.com
Aromatic Compound and Disulfur DichlorideElectrophilic SubstitutionVarious substituted intermediates

Reaction Mechanism Elucidation in the Synthesis of Disodium 3,3'-Dithiobis(benzenesulphonate)

The mechanisms for forming the disulfide bond are dependent on the reagents used.

When starting from an aromatic thiol such as 3-mercaptoprobenzenesulfonic acid and using an oxidant like hydrogen peroxide, the reaction likely proceeds through a radical or polar mechanism. The oxidant can abstract a hydrogen atom from the thiol (R-SH) to form a thiyl radical (RS•). Two of these radicals then combine to form the disulfide bond (RS-SR). Alternatively, a polar mechanism may involve the formation of a sulfenic acid intermediate (RSOH), which then reacts with another thiol molecule to form the disulfide and water.

In the pathway starting with an aromatic sulfonyl chloride, the first step is its reduction to an aromatic sulfinate (ArSO₂Na). google.com The subsequent conversion of the sulfinate to the disulfide is a more complex disproportionation and condensation reaction. This step can be facilitated by an iodine catalyst. The proposed mechanism involves the iodine derivative acting as an oxygen shuttle and promoting the condensation of the sulfinate species, ultimately leading to the formation of the stable S-S bond of the aromatic disulfide. google.com The ability of this catalyst system to also oxidize residual thiophenol impurities back to the disulfide is a key feature for achieving high purity. google.com

Advanced Spectroscopic Characterization and Structural Analysis of Disodium 3,3 Dithiobis Benzenesulphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy of Disodium (B8443419) 3,3'-Dithiobis(benzenesulphonate)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Due to the symmetrical nature of disodium 3,3'-dithiobis(benzenesulphonate), its NMR spectra are simplified, with chemically equivalent nuclei producing a reduced number of signals. nih.gov

The ¹H NMR spectrum of disodium 3,3'-dithiobis(benzenesulphonate) is characterized by signals in the aromatic region, typically observed between 7.0 and 8.5 ppm. The two benzene (B151609) rings are chemically equivalent, as are the corresponding protons on each ring. This symmetry results in a spectrum representing a single 1,2,3,5-tetrasubstituted benzene ring system.

The four aromatic protons on each ring are chemically distinct, leading to four unique signals. These protons form a complex spin-spin coupling pattern. Based on the analysis of analogous substituted aromatic compounds, the expected chemical shifts and multiplicities can be predicted. For instance, in a related compound, disodium 1,3-benzenedisulfonate, the aromatic protons resonate at specific frequencies that help in assigning the signals for the target molecule. nih.govchemicalbook.com The proton ortho to both the sulfonate and disulfide groups would likely be the most deshielded due to the electron-withdrawing nature of these substituents.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns

Proton Position Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-2 8.0 - 8.2 t (triplet) J ≈ 1.5-2.0
H-4 7.8 - 8.0 dd (doublet of doublets) J ≈ 7.8, 1.5
H-5 7.5 - 7.7 t (triplet) J ≈ 7.8
H-6 7.7 - 7.9 dd (doublet of doublets) J ≈ 7.8, 2.0

Note: The spectrum is typically recorded in a solvent like D₂O or DMSO-d₆. The exact chemical shifts are dependent on the solvent and concentration.

In the ¹³C NMR spectrum, the symmetry of the molecule again means that only six signals are expected for the twelve aromatic carbon atoms. The carbons directly bonded to the sulfur atoms (C-1 and C-3) are significantly influenced by these heteroatoms. The carbon attached to the sulfonate group (C-1) is expected to appear at a lower field (higher ppm) compared to the carbon attached to the disulfide group (C-3). The remaining four signals correspond to the carbons bearing hydrogen atoms. The chemical shifts for these carbons generally fall within the 120-145 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

Carbon Position Predicted Chemical Shift (ppm)
C-1 142 - 145
C-2 125 - 128
C-3 138 - 141
C-4 130 - 133
C-5 128 - 131
C-6 122 - 125

Note: These predictions are based on known substituent effects in benzene rings and data from similar compounds. nih.gov

Sulfur-33 (³³S) NMR is a specialized technique that could, in principle, provide direct information about the chemical environments of the two distinct sulfur atoms in disodium 3,3'-dithiobis(benzenesulphonate): the sulfonate sulfur (S-O) and the disulfide sulfur (S-S). However, ³³S NMR spectroscopy faces significant experimental challenges. The natural abundance of the ³³S isotope is very low (0.76%), and its nucleus possesses a quadrupole moment, which leads to very broad resonance signals, making detection difficult.

For organosulfur compounds, the ³³S chemical shift range is vast, spanning over 1000 ppm, which can help differentiate between sulfur atoms in different functional groups. The sulfonate sulfur would be expected to resonate at a significantly different frequency than the disulfide sulfur. Furthermore, ³³S NMR parameters are highly sensitive to the local molecular structure, such as dihedral angles. Despite its potential, obtaining a ³³S NMR spectrum for this compound at natural abundance would require specialized instrumentation and techniques, and such data is not commonly available in the literature.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons in the aromatic rings. Cross-peaks would be observed between H-4 and H-5, H-5 and H-6, and potentially a weaker four-bond coupling between H-4 and H-6. This information is crucial for confirming the assignment of the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would provide definitive links between the signals in the ¹H NMR spectrum and the corresponding signals in the ¹³C NMR spectrum for C-2, C-4, C-5, and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. For example, the proton at the H-2 position would show a correlation to the quaternary carbons at C-1 and C-3, which would be instrumental in assigning these hard-to-identify carbon signals.

Vibrational Spectroscopy of Disodium 3,3'-Dithiobis(benzenesulphonate)

The FTIR spectrum of disodium 3,3'-dithiobis(benzenesulphonate) is dominated by the strong absorption bands characteristic of the sulfonate group. The presence of the aromatic rings and the disulfide linkage also gives rise to specific vibrational modes. The identity of the compound can be confirmed using infrared spectroscopy. smolecule.com

Key regions in the FTIR spectrum include:

Aromatic C-H Stretching: Weak to medium bands typically appear above 3000 cm⁻¹.

Aromatic C=C Stretching: Several medium to sharp bands are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring skeleton.

Sulfonate (SO₃⁻) Group Vibrations: This functional group gives rise to very strong and characteristic absorption bands. The asymmetric S=O stretching mode appears as a strong, broad band around 1180-1200 cm⁻¹, while the symmetric S=O stretching is found near 1040-1050 cm⁻¹. researchgate.net These absorptions are a clear indicator of the presence of a sulfonate group. nih.gov

S-O Stretching: A band corresponding to the S-O single bond stretch is typically observed in the 700-800 cm⁻¹ range.

C-S Stretching: The vibration of the carbon-sulfur bond is generally weak and appears in the 600-700 cm⁻¹ region.

S-S Stretching: The disulfide bond gives a very weak absorption in the 400-500 cm⁻¹ range, which may be difficult to observe in a standard FTIR spectrum.

Aromatic C-H Out-of-Plane Bending: Strong bands in the 680-900 cm⁻¹ region are indicative of the substitution pattern on the benzene ring. For a 1,3-disubstituted (or in this case, 1,2,3,5-tetrasubstituted) pattern, specific bands in this region would be expected.

Table 3: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
3100 - 3000 Weak-Medium Aromatic C-H Stretch
1600 - 1450 Medium-Sharp Aromatic C=C Ring Stretch
~1190 Strong, Broad Asymmetric S=O Stretch (Sulfonate)
~1046 Strong, Sharp Symmetric S=O Stretch (Sulfonate)
900 - 680 Strong Aromatic C-H Out-of-Plane Bending
700 - 600 Weak C-S Stretch
500 - 400 Very Weak S-S Stretch

Source: Data compiled from studies on aromatic sulfonates. nih.govresearchgate.net

Table 4: List of Mentioned Chemical Compounds

Compound Name
Disodium 3,3'-dithiobis(benzenesulphonate)
Disodium 1,3-benzenedisulfonate
D₂O (Deuterium oxide)

Raman Spectroscopy

Raman spectroscopy of Disodium 3,3'-dithiobis(benzenesulphonate) reveals characteristic vibrational modes associated with its constituent functional groups, namely the aromatic rings, the sulfonate groups, and the disulfide bridge. While a complete, specifically assigned Raman spectrum for this exact compound is not widely published, the expected vibrational frequencies can be inferred from extensive studies on related aromatic disulfides and benzenesulfonates.

The most prominent features in the Raman spectrum are expected to be the S-S and C-S stretching vibrations, which are sensitive to the conformation of the C-S-S-C dihedral angle. The S-S stretching frequency in aromatic disulfides typically appears in the range of 500-550 cm⁻¹, often as a strong and sharp peak. The C-S stretching vibrations are generally observed in the 650-750 cm⁻¹ region.

The aromatic ring itself contributes a series of characteristic bands. These include the C-C stretching modes within the ring, typically found around 1580-1600 cm⁻¹ and 1450-1490 cm⁻¹, and the aromatic C-H stretching vibrations, which appear at higher wavenumbers, usually above 3000 cm⁻¹. The sulfonate group (SO₃⁻) also exhibits characteristic symmetric and asymmetric stretching vibrations. The symmetric stretching mode is typically observed around 1050 cm⁻¹, while the asymmetric modes are found at higher frequencies, generally in the 1180-1260 cm⁻¹ range.

A summary of the anticipated key Raman bands for Disodium 3,3'-dithiobis(benzenesulphonate) is presented in the table below, based on data from analogous compounds.

Table 1: Predicted Raman Active Vibrational Modes for Disodium 3,3'-dithiobis(benzenesulphonate)

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium
Aromatic C=C Stretch 1580 - 1600 Strong
Aromatic C=C Stretch 1450 - 1490 Medium
SO₃⁻ Asymmetric Stretch 1180 - 1260 Strong
SO₃⁻ Symmetric Stretch ~1050 Strong
C-S Stretch 650 - 750 Medium-Strong

The precise peak positions and their relative intensities are influenced by the molecular symmetry, intermolecular interactions in the solid state, and the conformation of the disulfide bond.

Mass Spectrometry (MS) of Disodium 3,3'-Dithiobis(benzenesulphonate)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of Disodium 3,3'-dithiobis(benzenesulphonate) through fragmentation analysis.

High-resolution mass spectrometry provides the accurate mass of the ion, which allows for the determination of its elemental composition. For Disodium 3,3'-dithiobis(benzenesulphonate) (C₁₂H₈Na₂O₆S₄), the theoretical exact mass of the dianion [M-2Na]²⁻ and the monosodiated ion [M-Na]⁻ can be calculated. These measurements are crucial for confirming the identity of the compound in complex mixtures with a high degree of confidence.

Table 2: Theoretical Mass Data for Disodium 3,3'-dithiobis(benzenesulphonate) Ions

Ion Molecular Formula Theoretical Exact Mass (m/z)
[M-2Na]²⁻ [C₁₂H₈O₆S₄]²⁻ 191.9592

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of a selected precursor ion and analyze the resulting product ions. This provides detailed structural information. For the [M-Na]⁻ ion of Disodium 3,3'-dithiobis(benzenesulphonate), collision-induced dissociation (CID) is expected to initiate cleavage at the weakest bonds.

The disulfide bond (S-S) is relatively weak and its cleavage is a common fragmentation pathway for disulfide-containing compounds, leading to the formation of two thiolate radicals or, through rearrangement, stable fragment ions. Another prominent fragmentation pathway for aromatic sulfonates involves the loss of SO₂ (63.9619 u) or SO₃ (79.9568 u).

A plausible fragmentation pathway for the [C₁₂H₈NaO₆S₄]⁻ ion would involve:

Homolytic or Heterolytic Cleavage of the S-S bond: This would split the molecule into two symmetrical fragments.

Loss of SO₃: Cleavage of the C-S bond can lead to the neutral loss of sulfur trioxide, resulting in a desulfonated fragment ion.

Loss of SO₂: A rearrangement can lead to the loss of sulfur dioxide.

These fragmentation patterns are characteristic of aromatic sulfonates and disulfides and allow for the structural confirmation of the molecule.

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination of Disodium 3,3'-Dithiobis(benzenesulphonate)

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Although specific crystallographic data for Disodium 3,3'-dithiobis(benzenesulphonate) is not readily found in published literature, insights can be drawn from the crystal structures of related aromatic sulfonate salts and disulfides.

The crystal structure would be expected to be stabilized by a network of ionic interactions and hydrogen bonds. The sodium cations would be coordinated to the oxygen atoms of the sulfonate groups. The packing of the aromatic rings is likely to be influenced by π-π stacking interactions. The conformation of the molecule, particularly the C-S-S-C dihedral angle, would be a key feature of the crystal structure. This angle in aromatic disulfides is typically around 85°, but can vary depending on the steric and electronic effects of the substituents and the crystal packing forces.

A hypothetical table of crystallographic parameters is presented below to illustrate the type of data obtained from an XRD study.

Table 3: Illustrative Crystallographic Data for an Aromatic Sulfonate Salt

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 15.2
c (Å) 8.9
α (°) 90
β (°) 98.5
γ (°) 90
Volume (ų) 1390

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions in Disodium 3,3'-Dithiobis(benzenesulphonate)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of

Electrochemical Behavior and Redox Chemistry of Disodium 3,3 Dithiobis Benzenesulphonate

Cyclic Voltammetry (CV) Studies of Disodium (B8443419) 3,3'-Dithiobis(benzenesulphonate)

Cyclic voltammetry is a powerful electroanalytical technique used to investigate the redox processes of chemical species. In the context of Disodium 3,3'-dithiobis(benzenesulphonate), CV studies are instrumental in elucidating the electrochemical reduction and oxidation of its disulfide linkage, which underpins its function in applications like copper electrodeposition.

The fundamental redox chemistry of Disodium 3,3'-dithiobis(benzenesulphonate) involves the reversible cleavage and formation of the disulfide (S-S) bond. The disulfide bridge can be electrochemically reduced to form two equivalent thiolates, and conversely, these thiolates can be oxidized to reform the disulfide bond. This process can be represented by the following general reaction:

RSSR + 2e⁻ ⇌ 2RS⁻

While specific CV data for Disodium 3,3'-dithiobis(benzenesulphonate) is not extensively reported in publicly available literature, the behavior of analogous aromatic disulfides and the closely related aliphatic disulfide, bis(3-sulfopropyl) disulfide (SPS), provides significant insights. For instance, studies on terphenyl-based (bis)disulfide compounds show that they can undergo a four-electron reduction in two distinct electrochemical steps. nih.gov This suggests that the reduction of the disulfide bond is a primary electrochemical event.

In copper plating solutions, the presence of additives like Disodium 3,3'-dithiobis(benzenesulphonate) modifies the cyclic voltammogram of copper deposition. The introduction of such disulfide compounds, often acting as accelerators, typically leads to a depolarization of the cathodic current, indicating a facilitation of the copper reduction process. semanticscholar.orgmdpi.com This accelerating effect is attributed to the interaction of the disulfide and its reduction product (the corresponding thiol) with the copper surface and other components of the plating bath. The precise oxidation and reduction potentials are highly dependent on the electrode material, electrolyte composition, and the presence of other additives.

The electrochemical behavior of Disodium 3,3'-dithiobis(benzenesulphonate) is profoundly influenced by the composition of the electrolyte. In its primary application in acidic copper plating, the electrolyte typically consists of copper sulfate (B86663) (CuSO₄) and sulfuric acid (H₂SO₄), along with other organic additives.

Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) of Disodium 3,3'-Dithiobis(benzenesulphonate)

Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are crucial techniques for understanding the kinetics of electrochemical reactions and the properties of the electrode-electrolyte interface.

Potentiodynamic polarization curves provide information on the corrosion behavior and deposition kinetics. In the context of copper electroplating with Disodium 3,3'-dithiobis(benzenesulphonate), polarization studies reveal how the additive influences the rate of copper deposition as a function of applied potential. The addition of disulfide accelerators typically shifts the polarization curve to more positive potentials, indicating a lower overpotential required for copper deposition.

EIS is employed to study the impedance characteristics of the electrochemical system. A typical EIS measurement on a copper plating bath containing Disodium 3,3'-dithiobis(benzenesulphonate) would reveal changes in the charge transfer resistance and the double-layer capacitance. The Nyquist plots obtained from EIS can be modeled using equivalent electrical circuits to quantify these parameters. For instance, a decrease in the charge transfer resistance upon the addition of the disulfide would corroborate its role as an accelerator. Studies on similar systems have shown that the impedance spectra are sensitive to the concentration and interaction of the various additives in the plating bath. scispace.comrsc.org

The table below illustrates a hypothetical equivalent circuit model that could be used to analyze the EIS data for a copper plating system with Disodium 3,3'-dithiobis(benzenesulphonate).

Circuit ElementDescriptionExpected Influence of Disodium 3,3'-dithiobis(benzenesulphonate)
RsSolution ResistanceMinimal
RctCharge Transfer ResistanceDecrease (due to acceleration of Cu deposition)
CdlDouble Layer CapacitanceChange (due to adsorption of the additive)
WWarburg ImpedanceMay be present, indicating diffusion control

Mechanistic Investigations of Electron Transfer in Disodium 3,3'-Dithiobis(benzenesulphonate) Systems

The mechanism of action for Disodium 3,3'-dithiobis(benzenesulphonate) in applications like copper electroplating is multifaceted. The electron transfer process is not simply the reduction of the disulfide in the bulk solution but involves a series of steps at the electrode surface.

It is proposed that the disulfide molecule adsorbs onto the copper surface. The subsequent electron transfer leads to the cleavage of the S-S bond, forming adsorbed thiolates. These thiolates can then influence the copper deposition process in several ways:

Catalytic Cycle: The adsorbed thiolate may form a complex with Cu⁺ ions, which are intermediates in the two-step reduction of Cu²⁺. This complex might facilitate the final reduction to metallic copper, thereby accelerating the deposition rate. The thiolate can then be re-oxidized to the disulfide, completing a catalytic cycle.

Competitive Adsorption: The disulfide and its corresponding thiol compete with other additives, such as suppressors (e.g., PEG) and chloride ions, for active sites on the electrode surface. This competition is potential-dependent and influences the local current density. semanticscholar.orgmdpi.com

Modification of the Double Layer: The adsorption of the charged sulfonate groups of the molecule alters the structure of the electrochemical double layer, which in turn affects the kinetics of the copper ion reduction.

Investigations into the interaction of the analogous SPS with PEG and chloride ions have shown a significant synergy and co-adsorption, which is crucial for achieving defect-free copper filling in microelectronics fabrication. semanticscholar.orgmdpi.com

Electrocatalytic Applications of Disodium 3,3'-Dithiobis(benzenesulphonate)-Modified Electrodes

While the primary application of Disodium 3,3'-dithiobis(benzenesulphonate) is as a soluble additive, the underlying principles of its electrochemical activity suggest potential for its use in modifying electrode surfaces for electrocatalytic purposes.

An electrode modified with Disodium 3,3'-dithiobis(benzenesulphonate) or its corresponding thiol could be designed to catalyze specific redox reactions. The immobilized thiol/disulfide redox couple could act as an electron mediator, facilitating electron transfer between the electrode and a substrate in solution. For example, such modified electrodes could potentially be used in:

Biosensors: The thiol groups can be used to anchor biomolecules, and the disulfide/thiol redox couple could play a role in the signal transduction.

Electrosynthesis: The catalytic properties could be harnessed to promote specific organic reactions at the electrode surface.

Energy Storage: The reversible redox chemistry of the disulfide bond is a feature explored in some organosulfur-based battery systems. researchgate.net

Research in this area would involve the stable immobilization of the compound onto an electrode surface and the subsequent characterization of the modified electrode's electrochemical and electrocatalytic properties towards target analytes or reactions.

Theoretical and Computational Investigations of Disodium 3,3 Dithiobis Benzenesulphonate

Quantum Chemical Calculations for Electronic Structure Analysis of Disodium (B8443419) 3,3'-Dithiobis(benzenesulphonate)

Quantum chemical calculations are fundamental to understanding the electronic properties and geometric structure of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.govnih.gov For Disodium 3,3'-dithiobis(benzenesulphonate), DFT calculations are instrumental in predicting its most stable three-dimensional shape. The process involves optimizing the molecular geometry to find the lowest energy conformation.

The outputs of these calculations include optimized bond lengths, bond angles, and dihedral angles, which constitute the molecule's ground-state geometry.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for the Most Stable Conformer of the 3,3'-Dithiobis(benzenesulphonate) Dianion

ParameterValue
S-S Bond Length2.05 Å
C-S Bond Length1.78 Å
C-S-S Bond Angle104.5°
C-S-S-C Dihedral Angle89.5°
S-O Bond Length (average)1.45 Å
O-S-O Bond Angle (average)112.0°

Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. capes.gov.br These methods are generally more computationally demanding than DFT but can provide very high accuracy for electronic properties. For Disodium 3,3'-dithiobis(benzenesulphonate), ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to refine the understanding of its electronic structure.

These calculations can provide precise values for ionization potential, electron affinity, and the energies of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap is a key indicator of the molecule's kinetic stability and reactivity. ub.ac.id A larger HOMO-LUMO gap generally implies greater stability.

Table 2: Hypothetical Ab Initio Calculated Electronic Properties of the 3,3'-Dithiobis(benzenesulphonate) Dianion

PropertyCalculated Value (eV)
Energy of HOMO-6.25
Energy of LUMO-1.10
HOMO-LUMO Gap5.15
First Ionization Potential6.25
Electron Affinity1.10

Note: The data in this table is illustrative and represents plausible values that would be obtained from high-level ab initio calculations.

Molecular Dynamics (MD) Simulations of Disodium 3,3'-Dithiobis(benzenesulphonate) in Solution

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of molecular behavior in different environments, such as in solution.

When dissolved in a solvent like water, the properties and behavior of Disodium 3,3'-dithiobis(benzenesulphonate) are heavily influenced by its interactions with the surrounding solvent molecules. MD simulations are ideally suited to study these solvation effects.

In a simulation, the disodium salt would be placed in a box of explicit solvent molecules (e.g., water), and the trajectories of all atoms would be calculated over a period of time. This allows for the analysis of the solvation shell around the sulphonate groups and the sodium ions. Key insights that can be gained include the number of water molecules in the first solvation shell and the average residence time of these water molecules. The simulations would also reveal how the molecule interacts with itself at higher concentrations, providing information on aggregation behavior.

While quantum chemical calculations can identify stable conformations, MD simulations provide a picture of the molecule's dynamic behavior and flexibility in solution. The molecule is not static; it constantly undergoes conformational changes due to thermal energy.

MD simulations can track the fluctuations in bond lengths, bond angles, and, most importantly, the dihedral angles, including the C-S-S-C dihedral. By analyzing the simulation trajectory, one can determine the range of accessible conformations under specific conditions of temperature and pressure, and the timescales of transitions between different conformational states. This provides a more realistic understanding of the molecule's behavior than a static picture of the lowest-energy conformation.

Prediction of Spectroscopic Signatures through Computational Methods

Computational chemistry can also be used to predict the spectroscopic signatures of a molecule, which can be invaluable for interpreting experimental spectra. researchgate.net

For Disodium 3,3'-dithiobis(benzenesulphonate), DFT calculations can be used to predict its vibrational spectrum (Infrared and Raman). By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined. These predicted spectra can then be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. ub.ac.id Furthermore, NMR chemical shifts can be calculated to aid in the structural elucidation of the molecule and its conformers in solution. researchgate.net

Table 3: Hypothetical Computationally Predicted Spectroscopic Data for Disodium 3,3'-dithiobis(benzenesulphonate)

Spectroscopic TechniquePredicted FeatureWavenumber/Wavelength/Chemical Shift
IR SpectroscopyS-S stretch~450-500 cm⁻¹
IR SpectroscopySO₃⁻ symmetric stretch~1040 cm⁻¹
IR SpectroscopySO₃⁻ asymmetric stretch~1230 cm⁻¹
UV-Vis Spectroscopyπ → π* transition~250 nm
¹³C NMR SpectroscopyAromatic carbons120-145 ppm

Note: The data in this table is for illustrative purposes and represents typical spectral regions for the functional groups present in the molecule.

Reaction Pathway Modeling and Transition State Analysis for Disodium 3,3'-Dithiobis(benzenesulphonate) Reactivity

The reactivity of the disulfide bond in Disodium 3,3'-dithiobis(benzenesulphonate) is significantly influenced by the presence of the two sodium benzenesulphonate groups. The sulfonate group (–SO₃⁻) is a strong electron-withdrawing group due to both inductive and resonance effects. quora.com This electronic perturbation has a profound impact on the S-S bond, making the sulfur atoms more electrophilic and thus more susceptible to nucleophilic attack compared to unsubstituted or electron-rich diaryl disulfides.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of such reactions. nih.gov These studies typically involve mapping the potential energy surface of the reaction to identify the lowest energy path from reactants to products. This path includes the identification and characterization of transition states, which are the highest energy points along the reaction coordinate. nih.gov

A primary reaction pathway for disulfides is the bimolecular nucleophilic substitution (Sₙ2) reaction at one of the sulfur atoms. nih.gov For Disodium 3,3'-dithiobis(benzenesulphonate), a nucleophile (Nu⁻) would attack one of the sulfur atoms, leading to the cleavage of the S-S bond and the formation of a thiol and a sulfenic acid derivative, or two thiolates upon full reduction. The electron-withdrawing nature of the sulfonate groups would lower the energy of the transition state for this process, thereby accelerating the reaction rate.

Another potential mechanism for disulfide bond cleavage is through radical-initiated pathways. This can occur via the attack of a radical species on a sulfur atom (Sₕ2), leading to the homolytic cleavage of the S-S bond. rsc.org Computational studies have shown that direct radical attack on the sulfur atom is a highly favored pathway for disulfide bond cleavage. rsc.org

The transition state for the Sₙ2 reaction at the sulfur atom is expected to feature a trigonal bipyramidal geometry around the attacked sulfur, with the nucleophile and the other sulfur atom occupying the apical positions. Computational analysis would focus on the bond lengths and angles of this transition state, as well as its vibrational frequencies, to confirm it as a true first-order saddle point on the potential energy surface.

To illustrate the type of data generated in such computational studies, the following table presents calculated activation barriers for the S-S bond scission in a model compound, dimethyl disulfide, under different reaction conditions as determined by DFT calculations. This data, while not specific to Disodium 3,3'-dithiobis(benzenesulphonate), provides insight into the energy scales involved in disulfide cleavage reactions.

Model System Nucleophile Computational Method Solvent Model Calculated Activation Barrier (kcal/mol) Reference
Dimethyl disulfideTrimethylphosphineB3LYP/6-311+G(d,p)COSMO (Water)~11 nih.gov
Dimethyl disulfideTrimethylphosphineB3LYP/6-31G(d)Gas PhaseHighly Endothermic nih.gov

This table is illustrative and presents data for a model system to demonstrate the outputs of reaction pathway modeling. The values are not directly applicable to Disodium 3,3'-dithiobis(benzenesulphonate) but serve as a reference for the types of energetic barriers that are computationally investigated.

Applications of Disodium 3,3 Dithiobis Benzenesulphonate in Advanced Materials Science and Chemical Engineering

Role of Disodium (B8443419) 3,3'-Dithiobis(benzenesulphonate) in Surface Modification and Interface Science

The ability of Disodium 3,3'-dithiobis(benzenesulphonate) to modify surfaces stems from the strong affinity of its disulfide group for certain metal surfaces, most notably gold. This interaction leads to the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that can alter the physicochemical properties of the underlying substrate.

The formation of SAMs by organosulfur compounds like dithiols on gold is a well-established technique for creating tailored interfaces. rsc.org The disulfide bond in Disodium 3,3'-dithiobis(benzenesulphonate) can cleave upon adsorption to a gold surface, forming two sulfur-gold bonds per molecule. This two-point attachment can lead to more stable and densely packed monolayers compared to those formed from alkanethiols. The benzene (B151609) rings in the molecule contribute to the structural integrity of the SAM through intermolecular pi-stacking interactions, while the terminal sulfonate groups impart a hydrophilic and negatively charged character to the surface.

This surface functionalization is critical in a variety of applications:

Controlling Wettability: The hydrophilic sulfonate groups dramatically alter the wettability of naturally hydrophobic surfaces, making them more compatible with aqueous environments.

Directing Biomolecule Adsorption: The charged and hydrophilic nature of the modified surface can be used to control the adsorption of proteins and other biomolecules, a crucial aspect in the development of biocompatible materials and biosensors.

Creating Platforms for Further Functionalization: The sulfonate groups can serve as anchoring points for the electrostatic attachment of positively charged molecules or nanoparticles, allowing for the layer-by-layer assembly of complex nanostructures.

While direct research on Disodium 3,3'-dithiobis(benzenesulphonate) for these specific applications is not extensively documented in publicly available literature, the principles derived from studies on similar aromatic dithiols and sulfonated compounds strongly suggest its potential in this domain. rsc.org

Disodium 3,3'-Dithiobis(benzenesulphonate) as a Component in Corrosion Inhibition Systems.uh.edu

One of the well-documented applications of Disodium 3,3'-dithiobis(benzenesulphonate) is as a brightener in acid copper plating baths. smolecule.comichimarutrading.co.jp This role is intrinsically linked to its ability to act as a corrosion inhibitor and to modify the electrochemical deposition process. Organic molecules containing heteroatoms such as sulfur, oxygen, nitrogen, and phosphorus are known to be effective corrosion inhibitors for various metals and alloys. nih.gov

Adsorption Mechanisms on Metal Surfaces.uh.edu

The effectiveness of Disodium 3,3'-dithiobis(benzenesulphonate) as a corrosion inhibitor is predicated on its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. nih.gov The adsorption process can occur through several mechanisms:

Chemisorption: The disulfide bond can interact strongly with the metal surface, particularly with transition metals like copper and iron. This can involve the cleavage of the S-S bond and the formation of strong metal-sulfur bonds.

Physisorption: The aromatic rings can interact with the metal surface through van der Waals forces.

Electrostatic Interaction: In acidic solutions, where the metal surface may be positively charged, the negatively charged sulfonate groups can be attracted to the surface.

The combination of these interactions leads to the formation of a stable, passivating film on the metal surface. This film acts as a physical barrier, hindering the diffusion of corrosive species (such as chloride ions and hydronium ions) to the metal surface and impeding the dissolution of the metal.

Performance Evaluation in Corrosive Environments.uh.edu

The performance of a corrosion inhibitor is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as surface analysis techniques. While specific performance data for Disodium 3,3'-dithiobis(benzenesulphonate) as a standalone corrosion inhibitor is not extensively detailed in the available literature, its role as a brightener in copper electroplating provides insights into its effectiveness.

In the context of electroplating, the compound's adsorption modifies the kinetics of copper deposition, leading to a smoother and more uniform metal layer. This is indicative of its ability to control the electrochemical processes at the metal-electrolyte interface, a key characteristic of an effective corrosion inhibitor.

The table below summarizes the expected performance characteristics based on the behavior of similar organic corrosion inhibitors.

Performance MetricExpected Outcome with Disodium 3,3'-Dithiobis(benzenesulphonate)
Corrosion Current Density (i_corr)Significant decrease
Polarization Resistance (R_p)Significant increase
Inhibition Efficiency (IE%)High, dependent on concentration and environment
Surface CoverageFormation of a protective adsorbed layer

Utilization of Disodium 3,3'-Dithiobis(benzenesulphonate) in Chemical Sensors and Biosensors

The unique properties of Disodium 3,3'-dithiobis(benzenesulphonate) make it a promising candidate for the fabrication of chemical sensors and biosensors. Its ability to form stable SAMs on gold electrodes provides a versatile platform for immobilizing biorecognition elements.

A study on a similar dithiobis compound, dithiobis(succinimidyl propionate) (DTSP), demonstrated the successful fabrication of an ultrasensitive electrochemical immunosensor for cortisol. nih.govwikipedia.org In this work, a DTSP SAM was formed on a gold microelectrode array. The succinimidyl ester groups of DTSP were then used to covalently immobilize cortisol-specific monoclonal antibodies. The sensor was able to detect cortisol in a wide concentration range with a very low detection limit.

By analogy, Disodium 3,3'-dithiobis(benzenesulphonate) could be used to construct similar biosensor architectures. The sulfonate groups could be used to electrostatically immobilize positively charged biomolecules, such as certain proteins or enzymes. Alternatively, the sulfonate groups could be chemically modified to introduce other reactive functionalities for covalent attachment of bioreceptors.

The potential applications in this area include:

Electrochemical Biosensors: For the detection of a wide range of analytes, including disease biomarkers, environmental pollutants, and food contaminants.

Optical Biosensors: Such as surface plasmon resonance (SPR) sensors, where the formation of a SAM and subsequent binding of an analyte can be detected as a change in the refractive index at the sensor surface.

Disodium 3,3'-Dithiobis(benzenesulphonate) in Redox-Active Materials for Energy Storage Research

The disulfide/thiol redox couple is a well-known electrochemical system that has been explored for applications in energy storage, particularly in lithium-sulfur batteries and redox flow batteries. The disulfide bond in Disodium 3,3'-dithiobis(benzenesulphonate) can undergo a two-electron reduction to form two thiol groups, and this process is reversible.

The presence of the sulfonate groups in Disodium 3,3'-dithiobis(benzenesulphonate) offers a significant advantage for its use in aqueous redox flow batteries. The high water solubility imparted by the sulfonate groups can lead to high concentrations of the redox-active species in the electrolyte, which is crucial for achieving high energy densities.

While research specifically focused on Disodium 3,3'-dithiobis(benzenesulphonate) for energy storage is still emerging, the broader field of organodisulfide-based redox-active materials is an active area of investigation. The general electrochemical properties of such compounds suggest their potential as catholytes or anolytes in various battery architectures.

The table below outlines the key properties of Disodium 3,3'-dithiobis(benzenesulphonate) that are relevant for energy storage applications.

PropertyRelevance to Energy Storage
Reversible Redox Couple (S-S / S-H)Enables charge and discharge cycles in a battery.
High Water SolubilityAllows for high electrolyte concentrations in aqueous redox flow batteries.
Potential for High Theoretical CapacityBased on the two-electron transfer per molecule.
Tunable Redox PotentialThe redox potential can be tuned by modifying the aromatic ring structure.

Further research is needed to fully evaluate the performance of Disodium 3,3'-dithiobis(benzenesulphonate) in practical energy storage devices, including its electrochemical stability, reaction kinetics, and long-term cycling performance.

Environmental Fate and Degradation Studies of Disodium 3,3 Dithiobis Benzenesulphonate

Photolytic Degradation Pathways of Disodium (B8443419) 3,3'-Dithiobis(benzenesulphonate)

The primary photolytic event is likely the homolytic cleavage of the sulfur-sulfur bond, which is generally the weakest covalent bond in the molecule. This cleavage would generate two 3-sulfobenzene-1-thiyl radicals. These highly reactive radical species can then undergo a variety of secondary reactions, including hydrogen abstraction from water or other organic matter to form 3-mercaptobenzenesulfonic acid, or they could dimerize to reform the parent compound.

Furthermore, the aromatic rings themselves are susceptible to photodegradation, often initiated by the generation of hydroxyl radicals in the presence of photosensitizers in natural waters. The photolysis of benzenesulfonic acid in aqueous solutions has been shown to yield sulfurous acid and sulfuric acid, indicating the cleavage of the carbon-sulfur bond. nih.gov In alkaline solutions, the photolysis of benzenesulfonic acid can lead to the formation of benzene (B151609) and biphenyl. nih.gov It is plausible that similar reactions could occur with Disodium 3,3'-dithiobis(benzenesulphonate), leading to the formation of a variety of smaller organic fragments and inorganic sulfur compounds.

The table below summarizes the potential photolytic degradation products of Disodium 3,3'-dithiobis(benzenesulphonate) based on the degradation of analogous compounds.

Parent Compound Potential Photolytic Degradation Products Postulated Mechanism
Disodium 3,3'-dithiobis(benzenesulphonate)3-Sulfobenzene-1-thiyl radicalHomolytic cleavage of the S-S bond
3-Mercaptobenzenesulfonic acidHydrogen abstraction by the thiyl radical
Sulfurous acid, Sulfuric acidCleavage of the C-S bond
Benzene, BiphenylDesulfonation and subsequent radical reactions

Oxidative and Reductive Degradation Mechanisms in Aquatic Systems

Oxidative Degradation:

In aquatic environments, oxidative degradation of Disodium 3,3'-dithiobis(benzenesulphonate) is likely to be driven by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which are generated through various photochemical and biological processes. Aromatic sulfonates are generally resistant to direct oxidation, but advanced oxidation processes (AOPs) involving the generation of highly reactive radicals can lead to their degradation.

The disulfide bond can be oxidized to form thiosulfinates and ultimately sulfonic acids. The aromatic rings can undergo hydroxylation, leading to the formation of phenolic derivatives. Subsequent ring-opening reactions can occur, breaking down the aromatic structure into smaller, more biodegradable organic acids. The presence of the sulfonate groups, being electron-withdrawing, may influence the sites of oxidative attack on the benzene rings.

Reductive Degradation:

The disulfide bond is susceptible to reductive cleavage under anoxic conditions, which are common in sediments and some groundwater environments. This reduction can be mediated by chemical reductants present in the environment or by microbial activity. The reductive cleavage of the S-S bond would yield two molecules of 3-mercaptobenzenesulfonic acid. This thiol derivative is likely to be more reactive and potentially more bioavailable than the parent disulfide compound. Thiol-disulfide exchange reactions with other thiols present in the environment can also contribute to the transformation of the parent compound. nih.gov

The following table outlines the probable oxidative and reductive degradation products.

Degradation Type Potential Degradation Products Key Reactants/Conditions
OxidativeThiosulfinates, Sulfonic acidsHydroxyl radicals (•OH), Ozone
Hydroxylated aromatic sulfonates•OH
Ring-opened aliphatic acids•OH, further oxidation
Reductive3-Mercaptobenzenesulfonic acidReducing agents, anoxic conditions

Biotransformation and Biodegradation Potential of Disodium 3,3'-Dithiobis(benzenesulphonate)

The biodegradation of Disodium 3,3'-dithiobis(benzenesulphonate) is expected to be a key process in its ultimate removal from the environment. While specific studies on this compound are scarce, the biotransformation of aromatic sulfonates and organosulfur compounds has been documented. nih.gov

The initial step in the biodegradation is likely the reductive cleavage of the disulfide bond by microbial reductases, leading to the formation of 3-mercaptobenzenesulfonic acid. This step increases the polarity and potential bioavailability of the molecule.

The subsequent biodegradation of 3-mercaptobenzenesulfonic acid would likely proceed through pathways established for other aromatic sulfonates. Bacteria capable of degrading benzenesulfonates often employ dioxygenase enzymes to hydroxylate the aromatic ring, leading to the formation of catechols. nih.gov In the case of 3-mercaptobenzenesulfonic acid, this would likely result in a substituted catechol. Following hydroxylation, the aromatic ring is cleaved, and the resulting aliphatic intermediates are further metabolized through central metabolic pathways. The sulfonate group is typically removed as sulfite, which is then oxidized to sulfate (B86663).

The table below presents a hypothetical biodegradation pathway and the microorganisms potentially involved, based on studies of related compounds.

Degradation Step Intermediate/Product Enzyme Type (Hypothesized) Potential Microorganisms
Reductive Cleavage3-Mercaptobenzenesulfonic acidDisulfide ReductaseAnaerobic bacteria, Sulfate-reducing bacteria
Aromatic Ring HydroxylationSubstituted CatecholDioxygenasePseudomonas, Burkholderia, Sphingomonas
Ring CleavageAliphatic acidsCatechol DioxygenaseVarious soil and water bacteria
DesulfonationSulfiteSulfonataseVarious soil and water bacteria
Sulfite OxidationSulfateSulfite OxidaseVarious soil and water bacteria

Analytical Methods for Environmental Detection and Quantification of Disodium 3,3'-Dithiobis(benzenesulphonate) Metabolites

The detection and quantification of Disodium 3,3'-dithiobis(benzenesulphonate) and its degradation products in environmental matrices would require sensitive and specific analytical techniques. Given the polar and ionic nature of the parent compound and its expected metabolites, high-performance liquid chromatography (HPLC) would be the separation method of choice.

For detection, UV-Vis spectrophotometry can be utilized due to the presence of the aromatic rings. However, for more selective and sensitive detection, especially in complex environmental samples, mass spectrometry (MS) coupled with HPLC (LC-MS) would be essential. Tandem mass spectrometry (LC-MS/MS) would provide even greater specificity and allow for the structural elucidation of unknown metabolites.

The primary metabolite expected from reductive degradation is 3-mercaptobenzenesulfonic acid. Its analysis, along with other potential sulfonated aromatic intermediates, could be achieved using ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry.

The table below details potential analytical methods for the key compound and its likely primary metabolite.

Analyte Analytical Technique Detector Key Considerations
Disodium 3,3'-dithiobis(benzenesulphonate)High-Performance Liquid Chromatography (HPLC)UV-Vis, Mass Spectrometry (MS)Reversed-phase or ion-pair chromatography.
3-Mercaptobenzenesulfonic acidHigh-Performance Liquid Chromatography (HPLC)UV-Vis, Mass Spectrometry (MS), Electrochemical DetectorHigh polarity may require HILIC or ion-pair chromatography. Thiol group allows for electrochemical detection.
Other Sulfonated Aromatic MetabolitesHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS, MS/MS)Gradient elution may be necessary to separate a mixture of metabolites.
Inorganic Sulfur Species (Sulfite, Sulfate)Ion Chromatography (IC)Conductivity DetectorStandard method for the analysis of inorganic anions in water.

Future Research Directions and Emerging Paradigms for Disodium 3,3 Dithiobis Benzenesulphonate

Integration of Disodium (B8443419) 3,3'-Dithiobis(benzenesulphonate) into Supramolecular Assemblies

The molecular structure of disodium 3,3'-dithiobis(benzenesulphonate) makes it an intriguing building block for the field of supramolecular chemistry. The negatively charged sulfonate groups and the sulfur atoms of the disulfide linkage present multiple coordination sites for interaction with metal cations. This facilitates the self-assembly of complex, ordered structures such as coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govresearchgate.netnortheastern.edu

The formation of these assemblies is governed by the coordination preferences of the chosen metal ion and the geometry of the ligand. For instance, the interaction of disodium 3,3'-dithiobis(benzenesulphonate) with various metal centers could lead to the creation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. mdpi.com The sulfonate groups can act as bridging ligands connecting metal centers, a behavior observed in other sulfonate-ligated coordination polymers. northeastern.edu Furthermore, the disulfide bond itself could participate in weaker interactions or be a site for redox-controlled assembly and disassembly. The resulting supramolecular materials could exhibit tunable properties based on the constituent metal and the ligand's conformation, opening avenues for applications in areas like gas storage, sensing, and controlled release systems. nih.govnih.gov

Table 1: Potential Supramolecular Structures and Properties

Structural Feature Interacting Moiety Potential Supramolecular Assembly Emerging Properties & Applications
Sulfonate Groups (SO₃⁻) Metal Cations (e.g., Zn²⁺, Cu²⁺, Mn²⁺) Coordination Polymers (1D, 2D, 3D), Metal-Organic Frameworks (MOFs) Porosity (Gas Storage), Photocatalysis, Ion Exchange
Disulfide Bridge (-S-S-) Redox Agents, Metal Clusters Redox-Responsive Polymers, Dynamic Covalent Frameworks Controlled Release, Self-Healing Materials, Stimuli-Responsive Systems
Aromatic Rings (C₆H₄) Other Aromatic Systems π-stacked Arrays, Host-Guest Complexes Molecular Recognition, Sensing, Electron Transport

Advanced Catalyst Design Utilizing Disodium 3,3'-Dithiobis(benzenesulphonate) Scaffolds

The inherent chemical functionalities of disodium 3,3'-dithiobis(benzenesulphonate) offer significant potential for its use as a scaffold in advanced catalyst design. Organosulfur compounds are increasingly recognized for their catalytic capabilities, acting as both organocatalysts and as ligands for transition-metal catalysis. thieme-connect.de The disulfide bond is redox-active and can be reversibly cleaved to thiols, suggesting its potential use in redox catalysis. wikipedia.org

By incorporating this molecule into larger structures like the coordination polymers discussed previously, it is possible to design novel heterogeneous catalysts. nih.gov The metal nodes within such a framework could serve as Lewis acid sites, while the organic linker itself provides redox functionality. Research on coordination polymers has demonstrated their efficacy as photocatalysts for degrading organic pollutants. mdpi.comnih.gov A framework built with disodium 3,3'-dithiobis(benzenesulphonate) could potentially harness light energy to drive chemical transformations, with the sulfonate groups enhancing interaction with polar substrates in aqueous environments. mdpi.com Furthermore, the molecule itself could serve as a platform for creating catalysts where the catalytic activity is centered on the selective oxidation or reduction of the disulfide bond.

Table 2: Features for Advanced Catalyst Design

Molecular Component Catalytic Role Potential Reaction Type Advantages
Disulfide Bond Redox-Active Site Oxidation, Reduction, Radical Reactions Reversible catalytic cycles, electron transfer mediation.
Sulfonate Groups Solubility/Substrate Director Aqueous Phase Catalysis Enhanced solubility in water, directs polar substrates to the active site.
Metal Coordination Site Lewis Acid Center Condensation, Addition Reactions Synergistic catalysis combining metal and ligand activity.
Entire Molecule Ligand/Scaffold Asymmetric Catalysis, Photocatalysis Provides a rigid, tunable framework to control catalyst stability and selectivity. nih.govthieme-connect.de

Exploration of Disodium 3,3'-Dithiobis(benzenesulphonate) in Quantum Chemical Computing Applications

While direct application in quantum computer hardware is speculative, disodium 3,3'-dithiobis(benzenesulphonate) presents an excellent candidate for investigation using quantum chemical computing algorithms. Quantum computers promise to solve the electronic structure problem for complex molecules with an accuracy that is intractable for classical computers. researchgate.net Algorithms like the Variational Quantum Eigensolver (VQE) and Quantum Phase Estimation (QPE) are being developed to calculate molecular properties with high precision. nih.govarxiv.org

The disulfide bond is a particularly interesting target for quantum simulation. Its photodissociation and redox behavior are governed by complex electronic state changes that are challenging to model classically. iaea.org Quantum algorithms could provide an exact description of the bond-breaking and formation process, offering unprecedented insight into its reactivity. nih.gov This knowledge would be invaluable for designing the catalysts and supramolecular materials described in the preceding sections. For example, a quantum computer could accurately predict the ground-state energy and redox potential of the molecule, guiding the selection of metals for coordination polymers or predicting the efficiency of a proposed catalytic cycle. smolecule.com

Table 3: Potential Quantum Computing Investigations

Target Property Quantum Algorithm Scientific Question Addressed Potential Impact
Ground-State Energy Variational Quantum Eigensolver (VQE) What is the precise stability and electronic configuration of the molecule? Foundational data for all theoretical models of reactivity and interaction. researchgate.net
Redox Potential Quantum Phase Estimation (QPE) / VQE What is the exact energy change associated with the S-S bond cleavage/formation? Accurate prediction of catalytic and redox-responsive behavior.
Reaction Pathways VQE for Transition States How does the molecule interact with other species during a reaction? Designing more efficient catalytic processes and understanding degradation mechanisms. iaea.org
Binding Energies VQE / QPE How strongly does the molecule bind to different metal ions? Guiding the synthesis of novel supramolecular assemblies with desired stability.

Cross-Disciplinary Research Synergies Involving Disodium 3,3'-Dithiobis(benzenesulphonate)

The future of research on disodium 3,3'-dithiobis(benzenesulphonate) lies in the synergy between different scientific disciplines. Its established role as a brightener in copper electroplating already bridges organic chemistry, electrochemistry, and materials science. smolecule.com The emerging research directions will foster even broader collaborations.

The development of supramolecular assemblies (8.1) and advanced catalysts (8.2) is a collaborative effort between inorganic, organic, and physical chemists, as well as materials scientists. The properties of these new materials could find applications in environmental science (e.g., photocatalytic degradation of pollutants) or even biomedicine (e.g., as scaffolds for drug delivery). nih.govmdpi.comacs.org

The insights gained from quantum chemical computing (8.3) will directly fuel these efforts. A collaboration between quantum physicists, computer scientists, and theoretical chemists could provide the precise data needed by synthetic chemists to design and build the next generation of materials and catalysts based on the disodium 3,3'-dithiobis(benzenesulphonate) scaffold. This integrated approach, where theoretical prediction and experimental validation work in concert, represents a modern paradigm for chemical discovery.

Table 4: Cross-Disciplinary Synergies

Discipline 1 Discipline 2 Combined Research Area Potential Breakthrough
Supramolecular Chemistry Materials Science Functional Coordination Polymers New porous materials for selective gas capture or separation. nih.gov
Catalysis Environmental Science Green Heterogeneous Catalysts Efficient systems for water purification using photocatalysis. mdpi.com
Electrochemistry Quantum Chemistry Advanced Plating Additives Designing molecules with optimal performance in electrodeposition based on quantum-level understanding.
Organic Synthesis Quantum Computing Predictive Chemical Design Using quantum simulations to predict the properties of novel derivatives before undertaking their synthesis. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm the purity and structural integrity of Disodium 3,3'-dithiobis(1-propanesulfonate)?

  • Methodological Answer : Purity and structure are typically verified using high-performance liquid chromatography (HPLC) for quantitative analysis and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Suppliers often provide a Certificate of Analysis (COA) detailing purity (e.g., ≥98%) and physicochemical parameters such as molecular weight (354.38 g/mol) and solubility . Mass spectrometry (MS) can further validate molecular identity.

Q. What key physicochemical properties are critical for experimental design involving this compound?

  • Methodological Answer : Key properties include:

  • Solubility : Fully miscible with water, enabling aqueous solution preparation .
  • Density : 1.160 g/cm³ at 20°C, relevant for solution preparation and volumetric calculations .
  • Stability : Decomposition temperature (243–245°C) and hygroscopicity must be considered for storage (e.g., desiccated, room temperature) .
  • Reactivity : The disulfide bond (-S-S-) may participate in redox reactions, requiring inert atmospheres for certain applications .

Advanced Research Questions

Q. How can researchers optimize the role of Disodium 3,3'-dithiobis(1-propanesulfonate) in acidic copper electroplating formulations?

  • Methodological Answer : The compound acts as a brightener by stabilizing the deposition process. Optimization involves:

  • Concentration Gradients : Systematic titration (e.g., 0.1–10 mM) to assess effects on plating uniformity and grain refinement .
  • Synergistic Additives : Combining with nonionic surfactants (e.g., polyethylene glycol) or chelators (e.g., EDTA) to enhance conductivity and reduce porosity. Electrochemical impedance spectroscopy (EIS) can monitor interfacial interactions .

Q. What methodologies are used to evaluate its potential as a skin sensitizer in toxicological studies?

  • Methodological Answer : The Guinea Pig Maximization Test (OECD Guideline 406) is employed:

  • Induction Phase : Intradermal injection of the compound (0.1–1% w/v) with Freund’s Complete Adjuvant to enhance immune response.
  • Challenge Phase : Topical application after 14 days to observe erythema/edema. Positive controls (e.g., dinitrochlorobenzene) ensure assay validity. Results classify the compound as a skin sensitizer (Category 1B per GHS) .

Q. How can researchers investigate its interactions with proteins or surfactants in complex mixtures?

  • Methodological Answer : Techniques include:

  • UV-Vis Spectroscopy : Monitor binding via shifts in absorbance (e.g., protein-dye displacement assays like Bradford method) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) of surfactant-protein interactions.
  • Dynamic Light Scattering (DLS) : Assess colloidal stability in surfactant mixtures to prevent aggregation .

Q. What experimental approaches assess its stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate solutions at elevated temperatures (40–60°C) and pH ranges (2–12) for 1–4 weeks. Monitor degradation via HPLC or ion chromatography for sulfonate breakdown products .
  • Kinetic Analysis : Arrhenius modeling to extrapolate shelf life under standard storage conditions (25°C, pH 7) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported efficacy between electroplating studies?

  • Methodological Answer : Contradictions may arise from:

  • Impurity Variability : Cross-validate supplier COAs (e.g., J&K Chemical vs. Wuhan Jihechang) and quantify trace metals via ICP-MS .
  • Experimental Conditions : Differences in current density (e.g., 2–5 A/dm²), bath agitation, or substrate pretreatment (e.g., acid pickling) can alter results. Replicate studies under standardized protocols (e.g., ASTM B734-20) .

Reference Table: Key Data from Evidence

PropertyValue/DescriptionSource ID
CAS Number27206-35-5 (J&K Chemical)
Molecular FormulaC₆H₁₂Na₂O₆S₄
Purity≥98%
Density (20°C)1.160 g/cm³
Skin SensitizationCategory 1B (OECD 406)
Electroplating ApplicationAcidic copper brightener

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